2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate
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Overview
Description
Synthesis Analysis
The synthesis of sulfone compounds is well-documented in the provided papers. For instance, paper describes the synthesis of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones through an alkylation/oxidation two-step sequence from commercially available thiophenol. This method yields a variety of sulfones with high efficiency. Similarly, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate is reported in paper , where the reaction involves tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide. These methods could potentially be adapted for the synthesis of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfone compounds is crucial for understanding their reactivity and properties. Paper provides details on the crystal structure of a related sulfone compound, which is determined by X-ray diffraction. The molecule exhibits a twist-nitro-proximal conformation with distinct dihedral angles, which could be relevant when considering the molecular structure of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate". In paper , the bismuth sulfonate compound shows a trigonal bipyramidal coordination, which might suggest similar geometric possibilities for the compound of interest.
Chemical Reactions Analysis
The reactivity of sulfone compounds is highlighted in paper , where BTFP sulfones are used in the Julia-Kocienski olefination reaction with carbonyl compounds to afford alkenes and dienes. This indicates that sulfone compounds can participate in carbon-carbon bond-forming reactions, which could be relevant for the chemical reactions of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For example, the steric hindrance and electronic effects of substituents on the sulfone group can affect the compound's reactivity and stability, as seen in paper with the synthesis of sterically hindered bis(dimesitylphosphino) derivatives. The presence of electron-withdrawing or electron-donating groups, such as methoxy or bromo substituents, would similarly impact the properties of "2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate".
Scientific Research Applications
Radical-Scavenging Activity
A study on marine red algae identified compounds structurally related to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, demonstrating potent radical-scavenging activity. This suggests potential applications in antioxidant research and development (Duan, Li, & Wang, 2007).
Reduction with Mercaptide Anions
2,4,6-Tribromophenyl sulfonates, including compounds similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have shown efficient reduction by mercaptide anions. This could have implications in organic synthesis and chemical transformations (Durkin, Langler, & Morrison, 1988).
Sulfonation and Sulfation Reactions
Research has explored the sulfation and sulfonation of dihydroxybenzenes and their ethers, relevant to the chemical structure of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate. These studies provide insights into reaction mechanisms and product distributions, which are crucial for chemical synthesis and industrial applications (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).
Solvolytic Substitution
Investigations into solvolytic nucleophilic substitution involving methoxyphenyl sulfonates, similar to 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate, have been conducted. This research is significant for understanding reaction pathways and kinetics in organic chemistry (Winstein, Allred, Heck, & Glick, 1958).
Safety And Hazards
Specific safety and hazard information for 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate is not provided in the search results.
Future Directions
The future directions for the use or study of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate are not provided in the search results. However, given its use in research, it may have potential applications in various scientific fields1.
properties
IUPAC Name |
(2,4,6-tribromophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br3O4S/c1-8-3-4-12(20-2)13(5-8)22(18,19)21-14-10(16)6-9(15)7-11(14)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPBAFQTTURMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate |
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